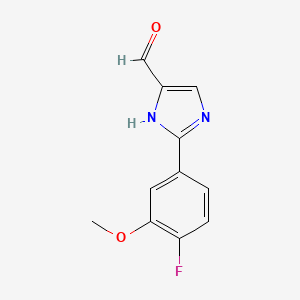
2-(4-Fluoro-3-methoxyphenyl)-1H-imidazole-5-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Fluoro-3-methoxyphenyl)-1H-imidazole-5-carbaldehyde is a chemical compound that features a unique combination of a fluorinated aromatic ring and an imidazole moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluoro-3-methoxyphenyl)-1H-imidazole-5-carbaldehyde typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through a condensation reaction between an aldehyde and an amine in the presence of an acid catalyst.
Introduction of the Fluoro and Methoxy Groups: The fluorine and methoxy groups can be introduced through electrophilic aromatic substitution reactions using appropriate fluorinating and methoxylating agents.
Final Assembly: The final step involves coupling the imidazole ring with the substituted aromatic ring through a formylation reaction to introduce the aldehyde group.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and concentration of reactants, as well as using catalysts to enhance the reaction rate.
化学反応の分析
Types of Reactions
2-(4-Fluoro-3-methoxyphenyl)-1H-imidazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, and halides
Major Products Formed
Oxidation: 2-(4-Fluoro-3-methoxyphenyl)-1H-imidazole-5-carboxylic acid
Reduction: 2-(4-Fluoro-3-methoxyphenyl)-1H-imidazole-5-methanol
Substitution: Various substituted derivatives depending on the nucleophile used
科学的研究の応用
2-(4-Fluoro-3-methoxyphenyl)-1H-imidazole-5-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It is used in the development of advanced materials with specific properties, such as fluorescence or conductivity.
作用機序
The mechanism of action of 2-(4-Fluoro-3-methoxyphenyl)-1H-imidazole-5-carbaldehyde involves its interaction with molecular targets such as enzymes or receptors. The fluorine and methoxy groups can enhance the compound’s binding affinity and specificity, while the imidazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 2-(4-Fluoro-3-methoxyphenyl)-1H-imidazole-4-carbaldehyde
- 2-(4-Fluoro-3-methoxyphenyl)-1H-imidazole-6-carbaldehyde
- 2-(4-Fluoro-3-methoxyphenyl)-1H-imidazole-5-methanol
Uniqueness
2-(4-Fluoro-3-methoxyphenyl)-1H-imidazole-5-carbaldehyde is unique due to the specific positioning of the fluorine and methoxy groups on the aromatic ring, which can influence its reactivity and interactions with other molecules. This unique structure can result in distinct chemical and biological properties compared to its analogs.
特性
分子式 |
C11H9FN2O2 |
|---|---|
分子量 |
220.20 g/mol |
IUPAC名 |
2-(4-fluoro-3-methoxyphenyl)-1H-imidazole-5-carbaldehyde |
InChI |
InChI=1S/C11H9FN2O2/c1-16-10-4-7(2-3-9(10)12)11-13-5-8(6-15)14-11/h2-6H,1H3,(H,13,14) |
InChIキー |
BQCDCRNJBWVSAY-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CC(=C1)C2=NC=C(N2)C=O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




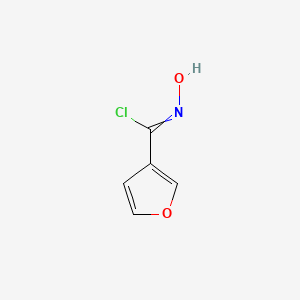
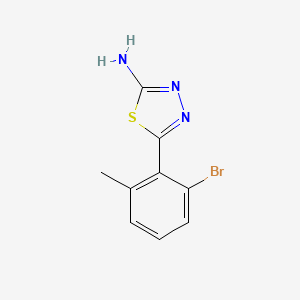
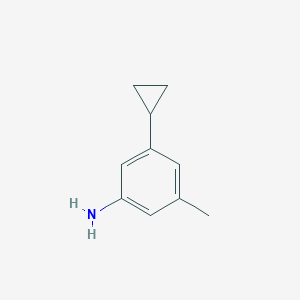
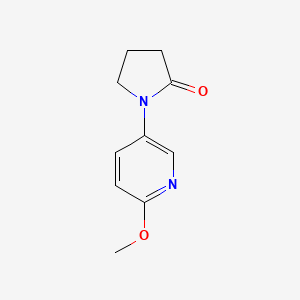
![3-[3,5-Bis(trifluoromethyl)phenyl]-2-hydroxypropanoic acid](/img/structure/B13695144.png)
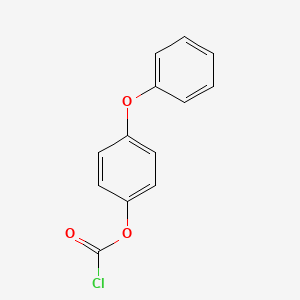
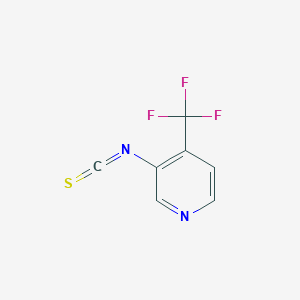
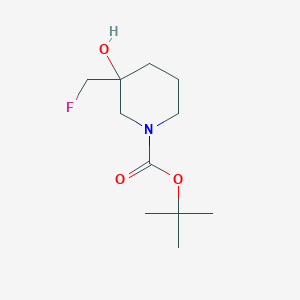
![2-Acetyl-2-azaspiro[3.3]heptan-6-one](/img/structure/B13695161.png)

![2-[(3-Hydroxyphenethyl)amino]-4-(m-tolylamino)pyrimidine-5-carboxamide](/img/structure/B13695183.png)
![Tert-butyl 5-[methoxy(methyl)carbamoyl]isoindoline-2-carboxylate](/img/structure/B13695188.png)
